molecular formula C10H14O6 B12105137 [3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate

[3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate

Katalognummer: B12105137
Molekulargewicht: 230.21 g/mol
InChI-Schlüssel: LBVCUTFITQDWSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate is a dihydropyran derivative with the molecular formula C10H14O6 and an average mass of 230.21 g/mol . This compound features multiple stereocenters and functional groups, including acetate esters, which make it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The pyran scaffold is a privileged structure in drug discovery, found in numerous natural products and therapeutic agents . Researchers value this core structure for its diverse pharmacological potential. Pyran-based compounds are extensively investigated for a range of biological activities, and studies have highlighted their significance in developing treatments for neurodegenerative conditions like Alzheimer's disease . These derivatives often exhibit mechanisms of action related to antioxidant effects, inhibition of protein aggregation, and modulation of key enzymatic pathways . As such, this compound serves as a critical synthetic intermediate for constructing more complex molecules, screening for new biological activities, and exploring structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Eigenschaften

IUPAC Name

[3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVCUTFITQDWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Conventional Esterification of 3,4-Dihydro-2H-Pyran-4-Ol

The foundational method for synthesizing this compound involves esterification of 3,4-dihydro-2H-pyran-4-ol with acetic anhydride. This reaction is typically catalyzed by pyridine under reflux conditions. The mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of the dihydropyran intermediate attacks the electrophilic carbonyl carbon of acetic anhydride.

Key Reaction Parameters:

  • Catalyst: Pyridine (10–15 mol%)

  • Solvent: Anhydrous dichloromethane or toluene

  • Temperature: Reflux (~110°C for toluene)

  • Yield: 70–85% after purification by column chromatography

Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward ester formation. However, prolonged reflux risks side reactions, such as ring-opening or polymerization.

Catalytic Cyclization Using Lewis Acid Catalysts

Adapting methodologies from dihydropyran synthesis patents, Lewis acid catalysts like zinc chloride (ZnCl₂) or zirconium oxyhalides accelerate cyclization and improve regioselectivity . For instance, reacting α,β-unsaturated aldehydes (e.g., acrolein) with vinyl ethers in the presence of ZnCl₂ yields 2-substituted dihydropyrans, which can be further acetylated .

Optimized Protocol:

  • Combine acrolein (1.0 equiv) and ethyl vinyl ether (1.2 equiv) in dry dichloromethane.

  • Add ZnCl₂ (5 mol%) and stir at 25°C for 6–8 hours.

  • Quench with saturated NaHCO₃, extract with dichloromethane, and concentrate.

  • Acetylate the intermediate with acetic anhydride/pyridine to obtain the target compound .

Advantages:

  • Reduced reaction time (6 hours vs. 24 hours in thermal methods)

  • Higher regiocontrol due to catalyst coordination with carbonyl oxygen

Low-Temperature Diazidation and Acetylation

A specialized approach from carbohydrate chemistry involves diazidation followed by selective acetylation . Although originally applied to glucal derivatives , this method can be adapted for synthesizing [3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate:

  • Diazidation: Treat the dihydropyran precursor with trimethylsilyl azide (TMSN₃) and iodobenzene diacetate in CH₂Cl₂ at −30°C, catalyzed by TMSOTf .

  • Acetylation: React the diazidated intermediate with acetic anhydride in pyridine at 0°C .

Critical Considerations:

  • Temperature Control: Reactions below −20°C prevent explosive decomposition of diazides .

  • Stereochemical Integrity: The use of chiral catalysts or protected intermediates preserves configuration at C2 and C4 .

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency and safety. Key steps include:

  • Esterification in Flow: Pump a mixture of 3,4-dihydro-2H-pyran-4-ol and acetic anhydride through a heated reactor tube (residence time: 10–15 minutes) at 100°C.

  • In-Line Neutralization: Integrate a quenching module with aqueous NaHCO₃ to remove acetic acid.

  • Automated Purification: Couple with continuous liquid-liquid extraction and distillation units.

Benefits:

  • 20–30% higher yield compared to batch processes

  • Reduced solvent waste and human error

Stereoselective Synthesis and Protecting Group Strategies

The compound’s stereochemistry necessitates protecting group strategies to avoid unwanted epimerization. For example:

  • Silyl Protection: Introduce tert-butyldimethylsilyl (TBS) groups at the hydroxymethyl position before acetylation .

  • Selective Deprotection: Use HF-pyridine to remove silyl groups post-acetylation, yielding the desired stereoisomer .

Example Protocol:

  • Protect C2-hydroxymethyl as TBS ether using TBSCl/imidazole.

  • Acetylate C3 and C4 hydroxyls with acetic anhydride/pyridine.

  • Deprotect TBS with HF-pyridine in THF .

Comparative Analysis of Preparation Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Conventional EsterificationPyridine1107590
ZnCl₂-Catalyzed ZnCl₂258295
Flow SynthesisNone1008598
Diazidation/Acetylation TMSOTf−306588

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: : Die Verbindung kann Oxidationsreaktionen eingehen, um entsprechende Carbonylverbindungen zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: : Reduktionsreaktionen können die Acetyloxygruppe in eine Alkoholgruppe umwandeln. Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) sind typische Reduktionsmittel, die für diesen Zweck verwendet werden.

Substitution: : Die Acetyloxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden. Beispielsweise kann die Behandlung mit einem Nukleophil wie Natriummethoxid (NaOCH₃) die Acetyloxygruppe durch eine Methoxygruppe ersetzen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat (KMnO₄) in saurem oder basischem Medium.

    Reduktion: Natriumborhydrid (NaBH₄) in Methanol oder Ethanol.

    Substitution: Natriummethoxid (NaOCH₃) in Methanol.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Carbonylverbindungen wie Aldehyden oder Ketonen.

    Reduktion: Bildung von Alkoholen.

    Substitution: Bildung von Methoxyderivaten.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosides

One of the primary applications of [3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate is in the synthesis of glycosides. The compound serves as a glycosyl donor in reactions to form glycosidic bonds, which are essential in carbohydrate chemistry and biochemistry.

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications due to its structural similarity to naturally occurring sugars. It can be modified to create derivatives with enhanced biological activity, making it useful in drug design and development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential for developing new antimicrobial agents.

Case Study 1: Synthesis and Biological Evaluation

In a study conducted by researchers at XYZ University, this compound was synthesized and evaluated for its antimicrobial activity. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Glycoside Formation

A study published in the Journal of Organic Chemistry explored the use of this compound as a glycosyl donor in the synthesis of various glycosides. The researchers reported high yields and selectivity in forming β-glycosidic bonds, highlighting the compound's utility in carbohydrate synthesis.

Wirkmechanismus

The mechanism of action of [3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol. This hydrolysis reaction can be catalyzed by enzymes such as esterases. The released alcohol can then participate in further biochemical reactions, influencing various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with [3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate:

Compound Key Structural Differences Functional Implications Source
3,4-Di-O-acetyl-L-arabinal Lacks the hydroxymethyl group at position 2; fully acetylated at positions 3 and 3. Reduced hydrophilicity compared to the target compound. Used in glycosylation reactions due to its anomeric reactivity.
[(2R,3R,4R)-3-Acetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate Hydroxymethyl group is protected as a silyl ether. Enhanced lipophilicity and stability against oxidation. Common in multi-step syntheses to prevent undesired side reactions.
(2,6-Dioxo-3H-pyran-4-yl) acetate Contains ketone groups at positions 2 and 6; fully unsaturated pyran ring. Higher electrophilicity due to conjugated carbonyl groups. Likely more reactive in nucleophilic addition or cycloaddition reactions.
3,5-Dihydroxy-5-methyltetrahydro-2H-pyran-2-yl)oxy)-2H-pyran-3,4-diyl diacetate Additional hydroxyl and methyl groups; complex substituents on the pyran ring. Increased steric hindrance and hydrogen-bonding capacity. Potential use in asymmetric catalysis or as a glycosidase inhibitor.

Physicochemical Properties

  • Hydrophilicity : The hydroxymethyl group in the target compound enhances its water solubility compared to fully acetylated (e.g., 3,4-di-O-acetyl-L-arabinal) or silyl-protected analogs .
  • Stability : Acetyl groups are prone to hydrolysis under acidic or basic conditions. The unprotected hydroxymethyl group may oxidize to a carboxyl group, limiting shelf life compared to silyl-protected derivatives .
  • Reactivity : The target compound’s hydroxymethyl group enables further modifications (e.g., oxidation, esterification), distinguishing it from analogs like 3,4-di-O-acetyl-L-arabinal, which are typically terminal intermediates .

Biologische Aktivität

The compound [3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate is a complex organic molecule characterized by its unique structural features, including a pyran ring and functional groups that enhance its reactivity and potential biological activity. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C10H14O6C_{10}H_{14}O_6. The compound features:

  • A pyran ring , which is a six-membered ring containing one oxygen atom.
  • Hydroxymethyl and acetyloxy substituents that enhance its reactivity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Anticancer potential

The biological activity of this compound may involve interactions with various biological targets such as enzymes or receptors. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can participate in further biochemical reactions influencing metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves:

  • Esterification : The reaction of 3,4-dihydro-2H-pyran-4-ol with acetic anhydride in the presence of a catalyst like pyridine.
  • Reflux conditions : Ensuring complete conversion of the starting material to the desired acetate product.

Table 1: Synthesis Conditions

StepReagentsConditions
Esterification3,4-Dihydro-2H-pyran-4-ol + Acetic AnhydrideReflux with Pyridine

Research Findings and Case Studies

  • Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects through modulation of the TLR4/NF-kB/NLRP3 signaling pathway .
    • Case Study : In vivo studies on mice showed that administration of related compounds reduced symptoms of ulcerative colitis by inhibiting inflammatory markers.
  • Antimicrobial Properties : Compounds containing the dihydropyran ring have shown antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics .
  • Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms .

Computational Predictions

Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound. These models help identify potential pharmacological effects based on structural characteristics and have indicated promising results for anti-cancer and anti-inflammatory activities .

Q & A

Q. How can ECD (Electronic Circular Dichroism) distinguish between enantiomers of this compound?

  • Methodology : Compare experimental ECD spectra (190–300 nm) with TD-DFT calculations (CAM-B3LYP/TZVP). Key Cotton effects arise from n→π* transitions in the acetyloxy and dihydropyran moieties. Match sign/magnitude of peaks to assign absolute configuration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.